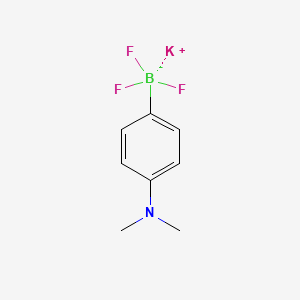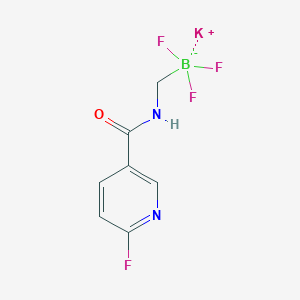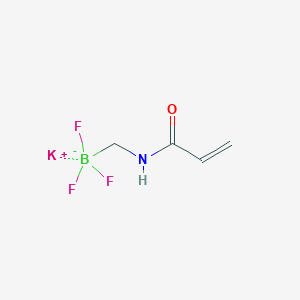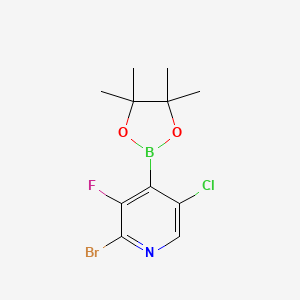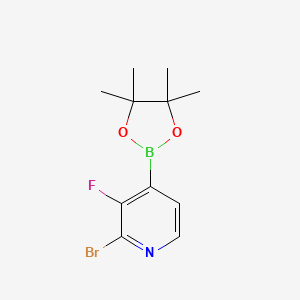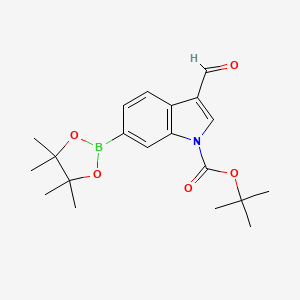
1-Boc-3-formyl-6-indoleboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-formyl-6-indoleboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a boronic acid pinacol ester moiety attached to an indole ring with a formyl group at the 3-position and a Boc (tert-butoxycarbonyl) protecting group at the nitrogen atom. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-formyl-6-indoleboronic acid pinacol ester typically involves the following steps:
Borylation of Indole: The initial step involves the borylation of an indole derivative.
Formylation: The next step is the formylation of the borylated indole.
Protection of Nitrogen: The final step involves the protection of the nitrogen atom with a Boc group.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-formyl-6-indoleboronic acid pinacol ester undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalyst, aryl or vinyl halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Aryl or vinyl derivatives
Scientific Research Applications
1-Boc-3-formyl-6-indoleboronic acid pinacol ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Boc-3-formyl-6-indoleboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis . The formyl group can undergo nucleophilic addition reactions, while the Boc-protected nitrogen provides stability and prevents unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-indole-5-boronic acid pinacol ester
- 1-Boc-3-formyl-5-indoleboronic acid pinacol ester
- 1-Boc-3-formyl-7-indoleboronic acid pinacol ester
Uniqueness
1-Boc-3-formyl-6-indoleboronic acid pinacol ester is unique due to its specific substitution pattern on the indole ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the formyl group at the 3-position and the boronic ester moiety at the 6-position allows for versatile functionalization and the formation of complex molecular architectures .
Properties
IUPAC Name |
tert-butyl 3-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO5/c1-18(2,3)25-17(24)22-11-13(12-23)15-9-8-14(10-16(15)22)21-26-19(4,5)20(6,7)27-21/h8-12H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKHBUBGGXGUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3C(=O)OC(C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
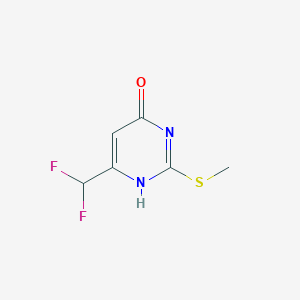
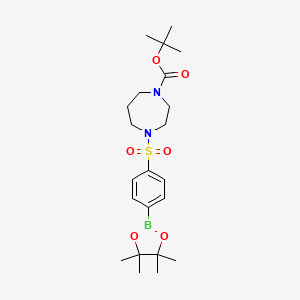

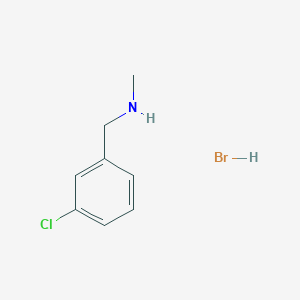
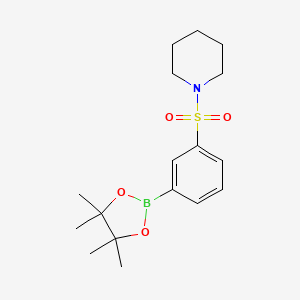
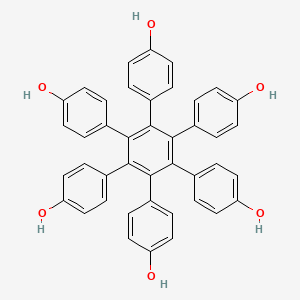
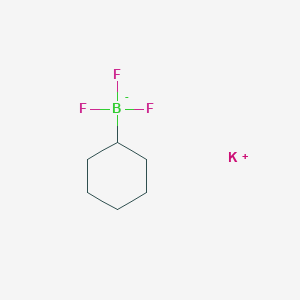
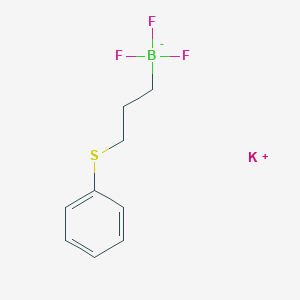
![potassium;trifluoro-[2-(oxiran-2-yl)ethyl]boranuide](/img/structure/B7889144.png)
